(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane
CAS No.: 2108472-11-1
Cat. No.: VC4236382
Molecular Formula: C16H23N3O3S
Molecular Weight: 337.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2108472-11-1 |
|---|---|
| Molecular Formula | C16H23N3O3S |
| Molecular Weight | 337.44 |
| IUPAC Name | 3-pyridin-3-yloxy-8-pyrrolidin-1-ylsulfonyl-8-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C16H23N3O3S/c20-23(21,18-8-1-2-9-18)19-13-5-6-14(19)11-16(10-13)22-15-4-3-7-17-12-15/h3-4,7,12-14,16H,1-2,5-6,8-11H2 |
| Standard InChI Key | HWVRCVFVYKCJTJ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Introduction
Overview of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane
(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a complex bicyclic compound characterized by a unique arrangement of functional groups, including a pyridine ring, a pyrrolidine moiety, and a sulfonyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological activities, which arise from its structural features that may influence interactions with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Bicyclic Framework | Yes |
| Pyridine Ring | Present |
| Pyrrolidine Moiety | Present |
| Sulfonyl Group | Present |
Synthesis Methods
The synthesis of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane can be achieved through several methods, including:
-
Method A: Utilizing pyridine derivatives and appropriate sulfonylation techniques to form the bicyclic structure.
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Method B: Employing multi-step synthesis involving the formation of the pyrrolidine moiety followed by coupling with the pyridine component.
These methods highlight the versatility in producing this compound for research and pharmaceutical applications.
Biological Activity and Applications
Research indicates that compounds with similar structural characteristics often exhibit significant biological activity. Specifically, (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane has been studied for its potential as an N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor.
Table 2: Biological Activity Comparison
| Compound Name | Biological Activity |
|---|---|
| (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-sulfonyl)-8-azabicyclo[3.2.1]octane | Potential NAAA inhibitor |
| Similar Bicyclic Compounds | Various pharmacological effects |
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